molecular formula C16H13FN4S2 B15083277 3-(4-Fluorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 764655-45-0

3-(4-Fluorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15083277
CAS No.: 764655-45-0
M. Wt: 344.4 g/mol
InChI Key: JZTBYVBXVJFDPU-VCHYOVAHSA-N
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Description

3-(4-Fluorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. This compound features a 4-fluorophenyl group at position 3 and a 4-(methylthio)benzylidene substituent at position 2. The triazole-thione core is known for its versatility in medicinal chemistry, particularly in antimicrobial, analgesic, and anti-inflammatory applications .

The compound is synthesized via condensation of 4-amino-5-(4-fluorophenyl)-1H-1,2,4-triazole-3-thiol with 4-(methylthio)benzaldehyde under acidic conditions, a method analogous to other triazole-thione Schiff base syntheses . Its structural confirmation relies on spectroscopic techniques (IR, $^1$H/$^{13}$C NMR) and elemental analysis .

Properties

CAS No.

764655-45-0

Molecular Formula

C16H13FN4S2

Molecular Weight

344.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13FN4S2/c1-23-14-8-2-11(3-9-14)10-18-21-15(19-20-16(21)22)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

JZTBYVBXVJFDPU-VCHYOVAHSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

3-(4-Fluorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a novel compound within the triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's molecular formula is C16H13FN4S2C_{16}H_{13}FN_4S_2, and it features a triazole ring, a fluorophenyl group, and a methylthio-benzylidene moiety. The presence of the fluorine atom enhances its electronic properties, potentially increasing biological activity. The thione functional group is critical for its chemical reactivity and interactions with biological macromolecules.

Antimicrobial Activity

Compounds in the triazole family are recognized for their antimicrobial properties . The specific structure of this compound suggests potential interactions with microbial enzymes or receptors through hydrogen bonding and π-π stacking interactions. Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains.

Anticancer Activity

Research indicates that triazole derivatives often display anticancer properties . The compound has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro assays reveal that it inhibits cell proliferation and induces apoptosis in certain cancer types. The mechanism of action may involve the inhibition of specific enzymes that are crucial for cancer cell survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The following table summarizes some structurally similar compounds and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
3-(3-Ethoxyphenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thioneEthoxy group instead of fluorineExhibits different solubility and potentially varied biological activity
4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thioneChlorophenyl groupKnown for strong antimicrobial properties
5-(4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazoleDihydrotriazole structureLowered reactivity due to saturation

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

  • Antimicrobial Testing : A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects comparable to standard antibiotics .
  • Cytotoxicity Assays : In vitro studies on human cancer cell lines showed that the compound induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells .
  • Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of specific enzymes involved in cancer metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is structurally related to other 1,2,4-triazole-5-thione Schiff bases , differing primarily in substituents on the triazole core and benzylidene moiety. Key analogs and their properties are summarized below:

Compound Name Substituents (R1, R2) Key Properties/Activities Reference
Target Compound : 3-(4-Fluorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione R1 = 4-Fluorophenyl, R2 = 4-SMe Enhanced electron density at benzylidene; potential antimicrobial and analgesic activity .
3-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione (6i) R1 = 4-Fluorophenyl, R2 = 4-NO₂ Nitro group reduces electron density; moderate tuberculostatic activity .
4-((4-Dimethylaminobenzylidene)amino)-3-(1-(2-fluoro-biphenyl)ethyl)-1H-1,2,4-triazole-5(4H)-thione (6j) R1 = Biphenyl-fluorinated, R2 = NMe₂ Dimethylamino group increases solubility; analgesic activity (ED₅₀ = 12 mg/kg) .
3-(4-Fluorophenyl)-4-((4-chlorobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione R1 = 4-Fluorophenyl, R2 = 4-Cl Chloro substituent enhances lipophilicity; antimicrobial activity against S. aureus (MIC = 8 µg/mL) .
4-((2-Bromobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS 57801-95-3) R1 = 4-Fluorophenyl, R2 = 2-Br Bromine increases molecular weight; crystallographic studies confirm planar triazole-thione core .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-fluorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the triazole-thione core via cyclization of thiosemicarbazide intermediates under acidic conditions .
  • Step 2 : Schiff base formation by condensing the triazole-thione with 4-(methylthio)benzaldehyde in ethanol under reflux, catalyzed by acetic acid .
  • Optimization : Microwave-assisted synthesis can reduce reaction time (from 12 hours to 30 minutes) and improve yields (from 65% to 85%) by enhancing reaction homogeneity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to confirm >95% purity .
  • Structural Confirmation :
    • XRD : Single-crystal X-ray diffraction (e.g., monoclinic system, space group P2₁/c) provides bond lengths (C–S: 1.68 Å) and dihedral angles between aromatic rings .
    • NMR : 1^1H NMR peaks at δ 8.35 ppm (imine CH=N) and δ 2.55 ppm (SCH3_3) confirm functional groups .

Q. What initial biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution .
  • Cytotoxicity : Perform MTT assays on HEK-293 cells to establish IC50_{50} values, ensuring selectivity over healthy cells .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activities of similar triazole derivatives?

  • Case Study : Compare the crystal structures of analogs (e.g., 4-fluorobenzylidene vs. 3-chlorophenyl derivatives) to identify how substituent positioning (e.g., para-fluorine) enhances π-π stacking with bacterial enzyme active sites .
  • Data Reconciliation : Use Rietveld refinement to correlate lattice parameters (e.g., a = 7.7967 Å, β = 99.780°) with bioactivity trends .

Q. What computational methods validate the compound’s stability and reactivity under physiological conditions?

  • DFT Studies : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict electron transfer efficiency and oxidative stability .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures to assess aggregation propensity and membrane permeability .

Q. How do researchers analyze conflicting results in antioxidant vs. pro-oxidant behavior of triazole-thiones?

  • Methodological Approach :
    • EPR Spectroscopy : Detect radical species (e.g., DPPH quenching at 517 nm) to distinguish antioxidant mechanisms .
    • ROS Assays : Use dichlorofluorescein (DCFH-DA) in cancer cell lines to quantify pro-oxidant effects at varying concentrations .
  • Statistical Analysis : Apply multivariate ANOVA to isolate variables (e.g., pH, concentration) causing contradictory outcomes .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Lipophilicity Adjustment : Introduce PEGylated side chains to reduce logP from 3.8 to 2.1, enhancing aqueous solubility .
  • Metabolic Stability : Conduct microsomal assays (human liver microsomes) with LC-MS/MS to identify CYP450-mediated degradation hotspots .

Methodological Considerations Table

Aspect Technique Key Parameters References
Synthesis Microwave-assisted synthesisPower: 300 W, Temp: 80°C, Time: 30 min
Crystallography Single-crystal XRDSpace group: P2₁/c, Z = 4
Biological Activity Broth microdilution (CLSI)MIC range: 2–64 µg/mL
Computational Modeling DFT (B3LYP/6-311G**)HOMO: -6.3 eV, LUMO: -2.1 eV

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